molecular formula C18H22N2O4 B2954352 N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide CAS No. 2361756-75-2

N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide

Cat. No.: B2954352
CAS No.: 2361756-75-2
M. Wt: 330.384
InChI Key: QTVMCPCEXSDRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}phenyl)prop-2-enamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with a suitable acylating agent to introduce the carbonyl group. This is followed by the coupling of the resulting intermediate with 4-aminophenylprop-2-enamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}phenyl)prop-2-enamide stands out due to its specific combination of a spirocyclic core with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-16(21)19-15-6-4-14(5-7-15)17(22)20-10-8-18(9-11-20)23-12-3-13-24-18/h2,4-7H,1,3,8-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMCPCEXSDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.